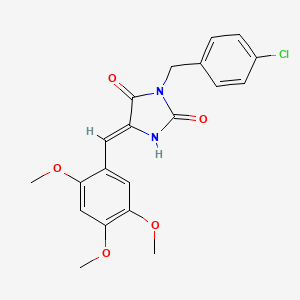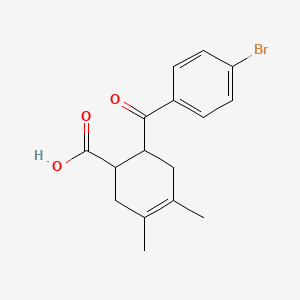
6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid, also known as BRB, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BRB is a member of the cyclohexene carboxylic acid family, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties.
作用机制
The mechanism of action of 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that catalyzes the conversion of arachidonic acid into prostaglandins, which are involved in the inflammatory response. 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been shown to bind to the active site of COX-2 and inhibit its activity, leading to a reduction in the production of prostaglandins.
Biochemical and Physiological Effects:
6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid inhibits the growth of cancer cells, including breast, prostate, and lung cancer cells. 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has also been shown to possess antiviral activity against several viruses, including herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), and human cytomegalovirus (HCMV). In addition, 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α).
实验室实验的优点和局限性
One of the advantages of using 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid in lab experiments is its low toxicity. 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been shown to be relatively safe at concentrations up to 100 μM in vitro. Another advantage of using 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid is its stability in aqueous solutions, which allows for easy storage and handling. However, one of the limitations of using 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid in lab experiments is its low solubility in water, which can make it difficult to dissolve and measure accurately.
未来方向
There are several future directions for the research on 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid. One potential direction is the development of 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid-based drugs for the treatment of inflammatory diseases, such as arthritis and cardiovascular disease. Another potential direction is the investigation of the antitumor and antiviral properties of 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid in vivo. Furthermore, the elucidation of the molecular mechanism of action of 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid could lead to the development of more potent and selective COX-2 inhibitors.
合成方法
The synthesis of 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid involves the reaction between 4-bromobenzoyl chloride and 3,4-dimethyl-3-cyclohexene-1-carboxylic acid in the presence of a base catalyst. The reaction yields a white crystalline solid that can be purified by recrystallization. The purity and yield of the final product can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
科学研究应用
6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. 6-(4-bromobenzoyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Inhibition of COX-2 activity can lead to the suppression of inflammation, which is a hallmark of many chronic diseases, such as arthritis, cancer, and cardiovascular disease.
属性
IUPAC Name |
6-(4-bromobenzoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-9-7-13(14(16(19)20)8-10(9)2)15(18)11-3-5-12(17)6-4-11/h3-6,13-14H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBLOZSJOWBALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromobenzoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5184360.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)
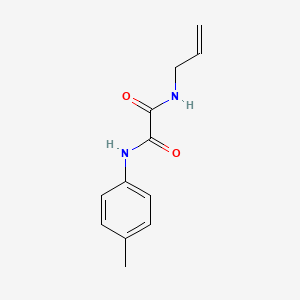
![7-{(3-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B5184379.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-2-methylbenzamide](/img/structure/B5184402.png)
![1-(2-fluorobenzyl)-N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5184405.png)
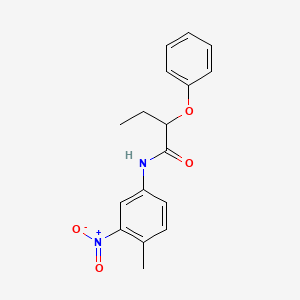
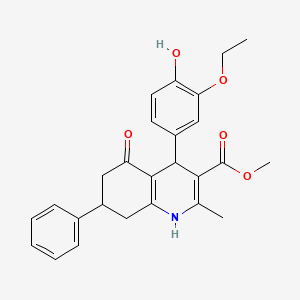
![ethyl N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5184441.png)
![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)
